
Selanylidenearsenic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selanylidenearsenic is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of arsenic and has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of Selanylidenearsenic is not fully understood. However, it is believed that the compound exerts its effects by inducing oxidative stress and DNA damage in cancer cells. Selanylidenearsenic has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, leading to the disruption of bacterial growth.
Effets Biochimiques Et Physiologiques
Selanylidenearsenic has been found to have both biochemical and physiological effects. In cancer cells, the compound induces apoptosis, inhibits cell proliferation, and decreases the expression of anti-apoptotic proteins. In bacteria, Selanylidenearsenic disrupts the biosynthesis of cell walls, leading to cell death. The compound has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Selanylidenearsenic in lab experiments is its low toxicity compared to other arsenic compounds. This makes it safer to handle and easier to work with. However, the compound is also highly reactive and can be unstable under certain conditions. This can make it difficult to handle and store.
Orientations Futures
There are several future directions for the use of Selanylidenearsenic in scientific research. One potential application is in the development of new cancer treatments. The compound has shown promising results in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a therapeutic agent. Another future direction is in the development of new antimicrobial agents. Selanylidenearsenic has been found to have antimicrobial activity against various bacteria and fungi, and further research is needed to explore its potential in this area. Finally, Selanylidenearsenic may also have potential applications in catalysis, and further research is needed to explore its use in organic reactions.
Conclusion
Selanylidenearsenic is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods and has shown promising results in inhibiting the growth of cancer cells and as an antimicrobial agent. Further research is needed to explore its potential as a therapeutic agent and in catalysis. While the compound has advantages such as low toxicity, it can also be unstable under certain conditions, making it difficult to handle and store.
Méthodes De Synthèse
Selanylidenearsenic can be synthesized using different methods, including the reaction of arsine with selenium or the reaction of arsenic trioxide with selenium dioxide. The most common method used for the synthesis of Selanylidenearsenic is the reaction of arsenic trichloride with selenium. This method involves the addition of selenium powder to a solution of arsenic trichloride in anhydrous ether. The reaction results in the formation of Selanylidenearsenic as a white solid.
Applications De Recherche Scientifique
Selanylidenearsenic has been used in various scientific research applications, including cancer treatment, antimicrobial activity, and catalysis. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have antimicrobial activity against various bacteria and fungi. In addition, Selanylidenearsenic has been used as a catalyst in organic reactions.
Propriétés
Numéro CAS |
12626-31-2 |
|---|---|
Nom du produit |
Selanylidenearsenic |
Formule moléculaire |
AsSe |
Poids moléculaire |
153.89 g/mol |
Nom IUPAC |
selanylidenearsenic |
InChI |
InChI=1S/AsSe/c1-2 |
Clé InChI |
UEQXZDBVFNJKDD-UHFFFAOYSA-N |
SMILES |
[As]=[Se] |
SMILES canonique |
[As]=[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




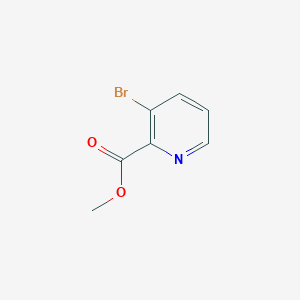
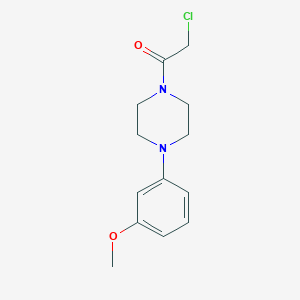
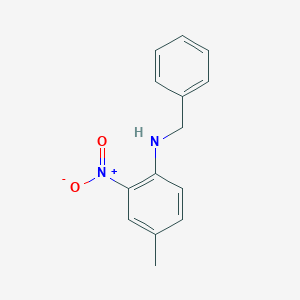
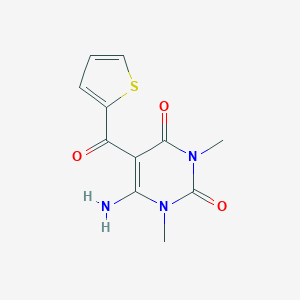
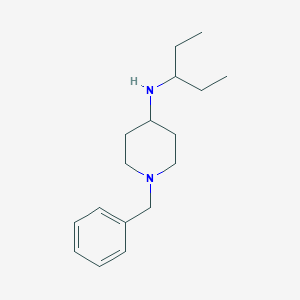
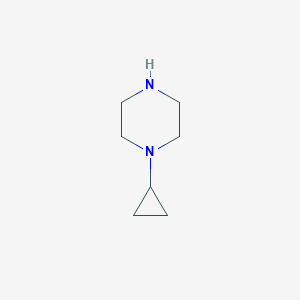

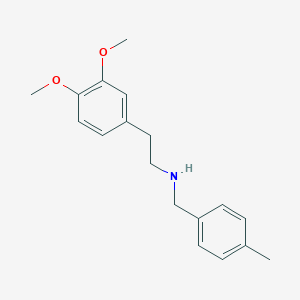

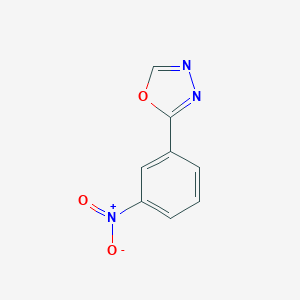
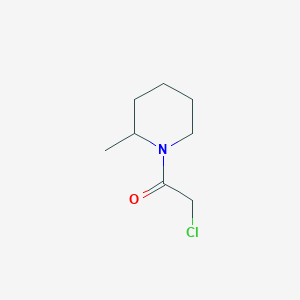
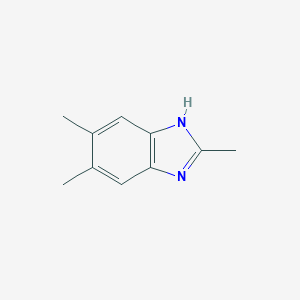
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)